Cas no 1249136-65-9 (1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one)

1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is a specialized organic compound featuring a piperidine backbone with an aminomethyl substituent at the 3-position and a 3,3-dimethylbutanoyl group at the 1-position. This structure imparts unique reactivity and functional versatility, making it valuable in pharmaceutical and agrochemical synthesis. The tertiary amine and ketone functionalities enable its use as a key intermediate in the development of bioactive molecules, particularly in the modification of pharmacophores for enhanced binding or metabolic stability. Its rigid piperidine core contributes to stereochemical control in synthetic routes, while the bulky tert-butyl-like moiety may influence lipophilicity and steric interactions in target applications.
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one structure
1249136-65-9 structure
Product Name:1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
CAS No:1249136-65-9
MF:C11H22N2O
MW:198.305182933807
CID:4771981
Update Time:2025-10-05

1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
    • 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
    • Inchi: 1S/C11H22N2O/c1-11(2,3)7-10(14)13-6-4-5-9(12)8-13/h9H,4-8,12H2,1-3H3
    • InChI Key: RDSRFHZVJBPFKR-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)(C)C)N1CCCC(C1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 208
  • XLogP3: 1
  • Topological Polar Surface Area: 46.3

1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one Pricemore >>

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Additional information on 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one

Comprehensive Overview of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one (CAS No. 1249136-65-9)

1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, identified by its CAS number 1249136-65-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique structural framework combining a piperidine moiety with a dimethylbutanone group, making it a valuable intermediate in drug discovery and development. Researchers are particularly interested in its potential applications as a building block for novel therapeutics targeting neurological and metabolic disorders, aligning with current trends in precision medicine.

The compound's 3-aminopiperidine core is a critical pharmacophore, often exploited in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. With the rise of AI-driven drug discovery, molecules like 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one are frequently analyzed for their bioisosteric properties and binding affinity predictions. Recent studies highlight its relevance in optimizing drug-likeness parameters, such as solubility and metabolic stability, addressing common challenges in modern medicinal chemistry.

From a synthetic perspective, CAS 1249136-65-9 is often synthesized via reductive amination or nucleophilic substitution reactions, leveraging its primary amine functionality for further derivatization. Its tert-butyl ketone segment enhances steric hindrance, which can improve selectivity in biological targets. This aligns with industry demands for highly selective compounds to minimize off-target effects—a key focus in personalized therapy development.

Environmental and regulatory considerations are also pivotal. While not classified as hazardous, the compound's handling requires adherence to Good Laboratory Practices (GLP) due to its reactive amine group. Analytical techniques like HPLC and LC-MS are routinely employed for purity assessment, reflecting the growing emphasis on quality-by-design (QbD) in chemical manufacturing. These aspects resonate with searches for sustainable synthesis and green chemistry solutions.

In summary, 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one exemplifies the intersection of structural innovation and therapeutic potential. Its versatility as a scaffold for bioactive molecules positions it at the forefront of drug development trends, answering frequent queries about next-generation intermediates and targeted molecular design. As research progresses, this compound may unlock new avenues in treating complex diseases, reinforcing its importance in contemporary science.

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